

applications of hexapentacontane in material science

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Compound of Interest

Compound Name: Hexapentacontane

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Hexapentacontane: Applications in Material Science

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hexapentacontane (C₅₆H₁₁₄) is a long-chain saturated hydrocarbon with emerging applications in various fields of material science. Its well-defined molecular length, high thermal stability, and propensity for self-assembly make it a molecule of interest for creating novel functional materials. This document provides an overview of its applications, supported by experimental protocols and physical property data.

Physicochemical Properties of Hexapentacontane

A summary of the key physical and chemical properties of **hexapentacontane** is presented in the table below. These properties are fundamental to its application in material science.

Property	Value	Reference
Molecular Formula	C ₅₆ H ₁₁₄	[1]
Molecular Weight	787.5 g/mol	[1][2]
Melting Point	96-99 °C	[2]
Boiling Point	601.13 °C (estimated)	[2]
Density	0.9271 g/cm ³ (estimated)	[2]
CAS Number	7719-82-6	[1]

Application 1: Self-Assembly and Nanostructure Formation

Due to weak van der Waals forces, long-chain alkanes like **hexapentacontane** can self-assemble into ordered nanostructures such as micelles, bilayers, and thin films. These structures have potential uses in drug delivery, biosensing, and molecular electronics.[1] One of the most controlled methods to create highly organized thin films is the Langmuir-Blodgett technique.

Experimental Protocol: Fabrication of Hexapentacontane Langmuir-Blodgett Films

This protocol describes the formation of a **hexapentacontane** monolayer at the air-water interface and its transfer onto a solid substrate.

Materials:

- **Hexapentacontane**
- Spreading solvent (e.g., chloroform, HPLC grade)
- Subphase (ultrapure water)
- Solid substrate (e.g., silicon wafer, quartz slide)

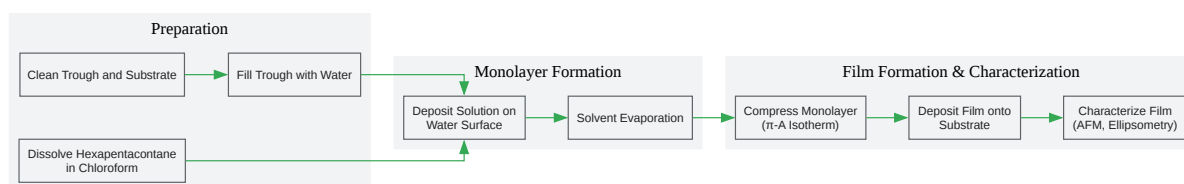
- Langmuir-Blodgett trough system with a movable barrier and surface pressure sensor

Procedure:

- Preparation:
 - Dissolve a precise amount of **hexapentacontane** in the spreading solvent to achieve a known concentration (e.g., 1 mg/mL).
 - Thoroughly clean the Langmuir-Blodgett trough and the substrate.
 - Fill the trough with ultrapure water.
- Monolayer Formation:
 - Using a microsyringe, carefully deposit a specific volume of the **hexapentacontane** solution onto the water surface.
 - Allow the solvent to evaporate completely (typically 15-20 minutes), leaving a **hexapentacontane** monolayer at the air-water interface.
- Isotherm Compression:
 - Compress the monolayer by moving the barrier at a constant rate (e.g., 10 mm/min).
 - Record the surface pressure as a function of the area per molecule to obtain the surface pressure-area (π -A) isotherm. This isotherm provides information about the different phases of the monolayer.
- Film Deposition:
 - Once the desired surface pressure is reached (indicative of a stable, condensed monolayer), immerse the solid substrate vertically through the monolayer into the subphase.
 - Withdraw the substrate slowly and at a constant speed. The monolayer will transfer onto the substrate.

- Multiple layers can be deposited by repeating the dipping and withdrawal cycles.

Characterization: The resulting Langmuir-Blodgett film can be characterized using techniques such as Atomic Force Microscopy (AFM) to visualize the surface morphology and Ellipsometry to measure the film thickness.



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Workflow for Langmuir-Blodgett film fabrication.

Application 2: Phase Change Material (PCM) for Thermal Energy Storage

Long-chain n-alkanes are excellent candidates for phase change materials (PCMs) due to their high latent heat of fusion and chemical stability.[3] **Hexapentacontane**, with its melting point in the range of 96-99°C, can be utilized for medium-temperature thermal energy storage applications.

While specific experimental data for the latent heat of fusion for **hexapentacontane** is not readily available in public literature, the properties of similar n-alkanes suggest it would have a significant energy storage capacity.

n-Alkane	Melting Point (°C)	Latent Heat of Fusion (kJ/kg)
Eicosane (C ₂₀ H ₄₂)	36.7	247
Docosane (C ₂₂ H ₄₆)	44.4	249
Tetracosane (C ₂₄ H ₅₀)	50.9	255

Data for illustrative purposes, adapted from studies on shorter-chain alkanes.

Experimental Protocol: Characterization of Hexapentacontane as a PCM

This protocol outlines the steps to determine the thermal properties of **hexapentacontane** for PCM applications using Differential Scanning Calorimetry (DSC).

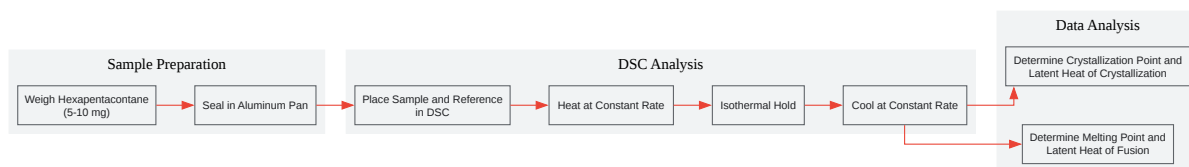
Materials:

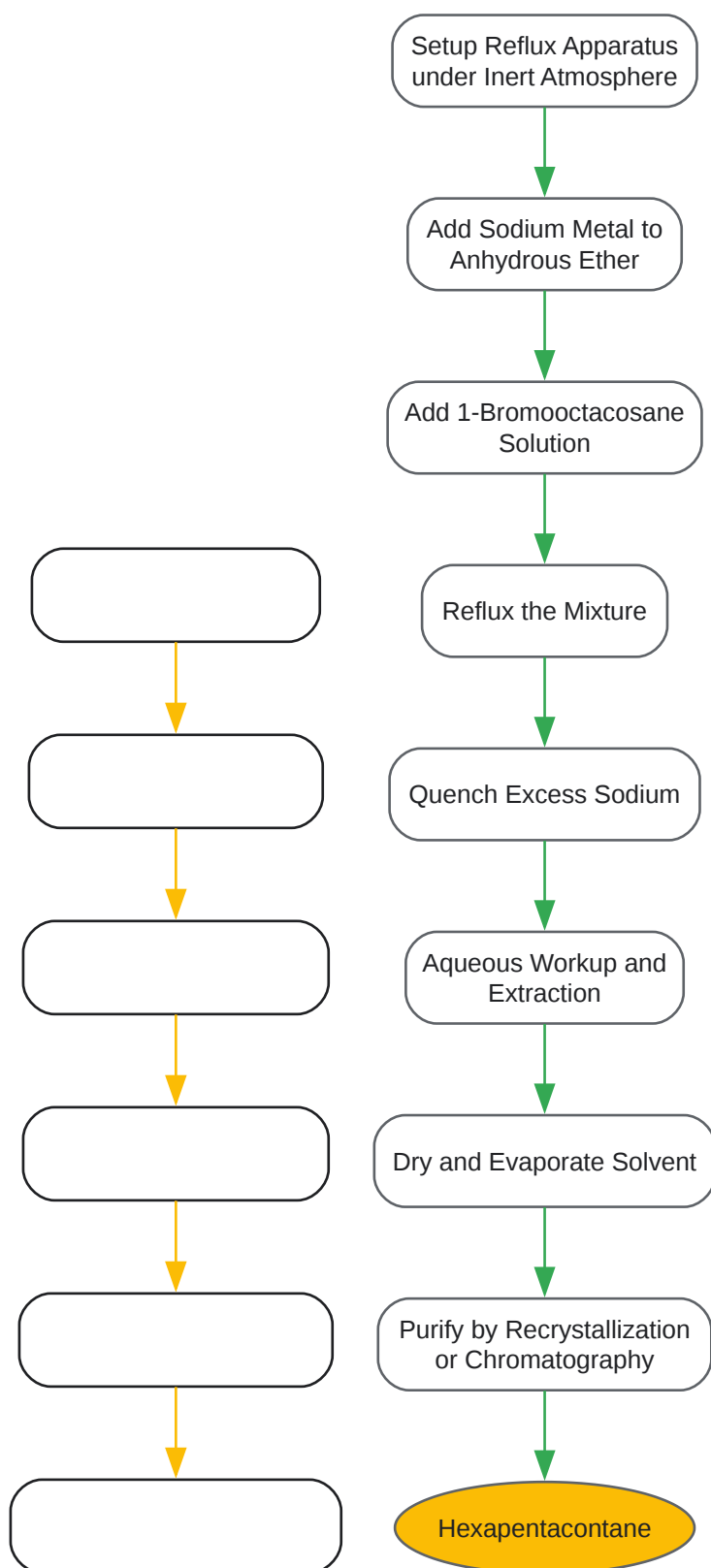
- **Hexapentacontane** sample
- Differential Scanning Calorimeter (DSC)
- Hermetic aluminum pans and lids

Procedure:

- Sample Preparation:
 - Accurately weigh a small amount of **hexapentacontane** (5-10 mg) into a hermetic aluminum pan.
 - Seal the pan to ensure no mass loss during heating.
- DSC Analysis:
 - Place the sample pan and an empty reference pan into the DSC cell.

- Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 120 °C).
- Hold the sample at this temperature for a few minutes to ensure complete melting.
- Cool the sample at the same constant rate to a temperature below its crystallization point (e.g., 25 °C).
- Repeat the heating and cooling cycle to check for thermal stability and reproducibility.
- Data Analysis:
 - From the heating curve, determine the onset temperature of melting (melting point) and the area under the melting peak (latent heat of fusion).
 - From the cooling curve, determine the onset temperature of crystallization and the latent heat of crystallization.





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